molecular formula C6H6Cl2N2 B1297673 3,5-Dichlorophenylhydrazine CAS No. 39943-56-1

3,5-Dichlorophenylhydrazine

Cat. No. B1297673
CAS RN: 39943-56-1
M. Wt: 177.03 g/mol
InChI Key: ZQOCIFROLPHOEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichlorophenylhydrazine is a chemical compound with the molecular formula C6H6Cl2N2 . It is used as a building block for the synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives, which are used as anti-leukemic agents .


Molecular Structure Analysis

The molecular structure of 3,5-Dichlorophenylhydrazine is represented by the formula C6H6Cl2N2 . The compound has a molecular weight of 177.03 g/mol .

Scientific Research Applications

Synthesis of New Heterocyclic Compounds

  • Application : 3,5-Dichlorophenylhydrazine has been used in the synthesis of new heterocyclic compounds. For instance, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin led to the formation of butanoic acid, which further reacted with hydrazines to produce pyridazinone derivatives. These derivatives were then utilized to prepare corresponding dithio derivatives. Some of these compounds showed antimicrobial and antifungal activities (Sayed et al., 2003).

Ecotoxicological Bioassay

  • Application : The compound has been used in rapid ecotoxicological bioassays. For example, its effects on the growth of the green alga Pseudokirchneriella subcapitata were studied and correlated with algal growth inhibition in standard tests (Katsumata et al., 2006).

Synthesis of Pharmaceutical Intermediates

  • Application : 3,5-Dichlorophenylhydrazine is key in the synthesis of pharmaceutical intermediates. For example, 2-(3,4-dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one was prepared from 3,4-dichloroanilin, indicating its role in the production of complex organic molecules (Li Wei-guo, 2012).

Anticonvulsant and Muscle Relaxant Activities

  • Application : Compounds synthesized using 3,5-Dichlorophenylhydrazine have been evaluated for their anticonvulsant activity and muscle relaxant activity. This shows the potential of derivatives in the development of new pharmaceuticals (Sharma et al., 2013).

Synthesis of Fungicidal Agents

  • Application : Derivatives of 3,5-Dichlorophenylhydrazine have been synthesized and evaluated for their fungicidal activity. These studies suggest its utility in developing agricultural chemicals (Xin et al., 2007).

Synthesis of Anti-Inflammatory Agents

  • Application : Research has been conducted on synthesizing 2-pyrazoline analogues using 3,5-Dichlorophenylhydrazine, which showed potential as anti-inflammatory agents. This illustrates its relevance in medicinal chemistry (Lokeshwari et al., 2017).

Safety And Hazards

3,5-Dichlorophenylhydrazine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

(3,5-dichlorophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c7-4-1-5(8)3-6(2-4)10-9/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOCIFROLPHOEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344930
Record name 3,5-Dichlorophenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichlorophenylhydrazine

CAS RN

39943-56-1
Record name 3,5-Dichlorophenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1,3,5-trichlorobenzene (2.53 g), hydrazine hydrate (3.48 g, 5 molar equivalents) and pyridine (12 ml) was heated in an autoclave (purged with argon) for 6 hours at 180° C. The mixture was cooled, the excess hydrazine decanted and the organic phase evaporated in vacuo to give the title compound in 60% yield. It was shown that 65% of the starting material had been consumed, thus indicating that the reaction had occurred with high selectivity.
Quantity
2.53 g
Type
reactant
Reaction Step One
Quantity
3.48 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dichlorophenylhydrazine
Reactant of Route 2
Reactant of Route 2
3,5-Dichlorophenylhydrazine
Reactant of Route 3
3,5-Dichlorophenylhydrazine
Reactant of Route 4
3,5-Dichlorophenylhydrazine
Reactant of Route 5
Reactant of Route 5
3,5-Dichlorophenylhydrazine
Reactant of Route 6
Reactant of Route 6
3,5-Dichlorophenylhydrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.